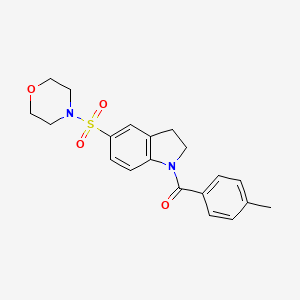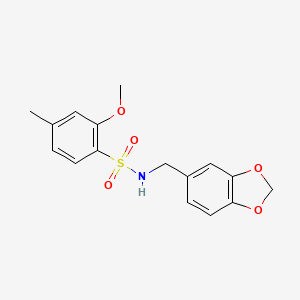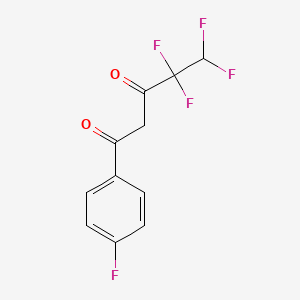
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone
Descripción general
Descripción
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone, also known as MI-77301, is a small molecule inhibitor that has been developed as a potential cancer therapeutic agent. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone binds to the p53-binding pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Biochemical and Physiological Effects:
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has been shown to induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and leukemia. (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone is its specificity for the p53-MDM2 interaction, which makes it a promising therapeutic agent for cancer. (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has also been shown to have low toxicity in preclinical studies, which is a critical factor for the development of cancer therapeutics. However, the limitations of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone include its limited solubility and bioavailability, which may affect its efficacy in clinical settings.
Direcciones Futuras
For the development of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. In addition, the combination of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone with other cancer therapeutics, such as chemotherapy and radiation therapy, may lead to improved treatment outcomes. The identification of biomarkers that predict the response to (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone may also help to identify patients who are most likely to benefit from this therapeutic agent. Finally, the evaluation of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone in combination with immunotherapy may lead to the development of more effective cancer treatment strategies.
Aplicaciones Científicas De Investigación
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone inhibits the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression. (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and progression.
Propiedades
IUPAC Name |
(4-methylphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-2-4-16(5-3-15)20(23)22-9-8-17-14-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPAEQGNUDOGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3308958.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B3308965.png)
amine](/img/structure/B3308984.png)

![2-Butenoic acid, 3-[(aminocarbonyl)azo]-, ethyl ester](/img/structure/B3308992.png)

![1-Acetyl-4-{[3-(indolinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B3309009.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3309029.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B3309034.png)
![N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B3309051.png)